molecular formula C9H7BrF4O B1525527 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1247562-38-4

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No. B1525527
M. Wt: 287.05 g/mol
InChI Key: DKPVHUYVIXFNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H7BrF4O . It has a molecular weight of 273.02 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 . This indicates the presence of bromine, fluorine, and oxygen atoms in the molecule, along with a trifluoroethoxy group.


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The compound has a molar refractivity of 41.1±0.3 cm3 .

Scientific Research Applications

Radiosynthesis in Pharmaceutical Research

The compound is utilized in the radiosynthesis of fluoromethyl-benzene derivatives, serving as a precursor for the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene. This process involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues of the compound, offering potential applications as bifunctional labeling agents in medical imaging and pharmaceuticals (Namolingam et al., 2001).

Coordination Chemistry and Cryptand Synthesis

The compound's derivatives play a crucial role in coordination chemistry, particularly in the synthesis of fluorocryptands. These macrocyclic compounds exhibit notable affinity for alkali and alkaline earth metal ions, leading to significant shifts in NMR resonances. The crystal structures of these compounds reveal unusual coordination spheres and short metal-fluorine distances, indicating strong metal-ligand interactions (Plenio et al., 1997).

Synthetic Utility in Organometallic Chemistry

1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from compounds similar to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, serves as a versatile starting material in organometallic synthesis. It enables the preparation of various organometallic intermediates, demonstrating the compound's utility in synthesizing complex molecular structures (Porwisiak et al., 1996).

Luminescent Material Development

Derivatives of benzene, including structures related to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, are explored for their potential in creating green fluorophores for imaging applications. These compounds exhibit high fluorescence emission, photostability, and solvent- and pH-independent fluorescence with large Stokes shifts, underlining their significance in the development of luminescent materials (Beppu et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPVHUYVIXFNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.